Methyl 3-amino-5-methoxy-pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-5-methoxy-pyridine-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H10N2O3 It is a derivative of pyridine, featuring an amino group at the 3-position, a methoxy group at the 5-position, and a carboxylate ester at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-methoxy-pyridine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-amino-5-methoxy-pyridine.
Esterification: The amino group is protected, and the carboxylate ester is introduced using methyl chloroformate under basic conditions.
Deprotection: The protecting group on the amino group is removed to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-methoxy-pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: The carboxylate ester can react with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Condensation: Reagents like carbodiimides for amide bond formation.
Major Products
The major products formed from these reactions include various substituted pyridines, amides, and reduced or oxidized derivatives of the original compound.
Scientific Research Applications
Methyl 3-amino-5-methoxy-pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-methoxy-pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The carboxylate ester can undergo hydrolysis to release the active form of the compound, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-aminopyridine-3-carboxylate: Similar structure but lacks the methoxy group.
2-Amino-5-methylpyridine: Similar structure but lacks the carboxylate ester and methoxy group.
2-Amino-5-bromo-3-methylpyridine: Similar structure but contains a bromine atom instead of a methoxy group.
Uniqueness
Methyl 3-amino-5-methoxy-pyridine-2-carboxylate is unique due to the presence of both the methoxy and carboxylate ester groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
methyl 3-amino-5-methoxypyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-5-3-6(9)7(10-4-5)8(11)13-2/h3-4H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCBPRYSYFNAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.